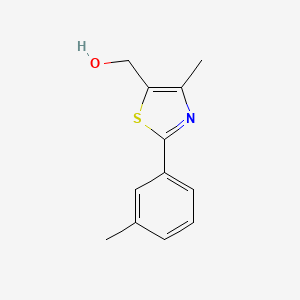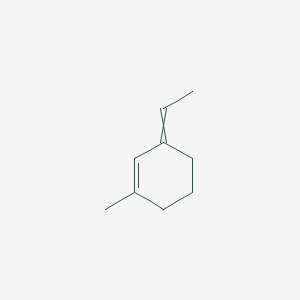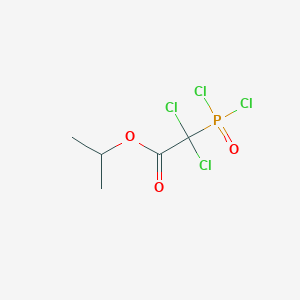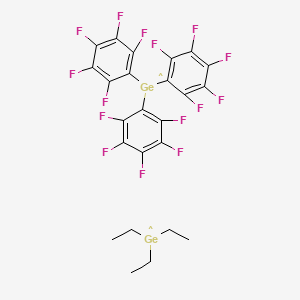
5-Thiazolemethanol, 4-methyl-2-(3-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Thiazolemethanol, 4-methyl-2-(3-methylphenyl)- is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a thiazole ring substituted with a methyl group and a 3-methylphenyl group, making it a unique derivative with specific chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolemethanol, 4-methyl-2-(3-methylphenyl)- can be achieved through various synthetic routes. One common method involves the reaction of 4-methyl-2-(3-methylphenyl)thiazole with formaldehyde under acidic conditions to introduce the methanol group. The reaction typically requires a catalyst such as hydrochloric acid and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired purity level.
Análisis De Reacciones Químicas
Types of Reactions
5-Thiazolemethanol, 4-methyl-2-(3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiazole derivative with a reduced functional group.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3).
Major Products Formed
Oxidation: The major products include 4-methyl-2-(3-methylphenyl)thiazole-5-carboxylic acid.
Reduction: The major products include 4-methyl-2-(3-methylphenyl)thiazole-5-methanol.
Substitution: The products depend on the substituent introduced, such as halogenated derivatives.
Aplicaciones Científicas De Investigación
5-Thiazolemethanol, 4-methyl-2-(3-methylphenyl)- has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Thiazolemethanol, 4-methyl-2-(3-methylphenyl)- involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The presence of the methanol group allows for hydrogen bonding interactions, which can enhance its binding affinity to biological targets. The exact pathways and molecular targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-5-thiazoleethanol: Similar in structure but lacks the 3-methylphenyl group.
5-Methyl-2-thiazolemethanol: Similar but with different substitution patterns on the thiazole ring.
4-Methyl-2,5-dimethoxyamphetamine: Shares the thiazole ring but has different functional groups.
Uniqueness
5-Thiazolemethanol, 4-methyl-2-(3-methylphenyl)- is unique due to the specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with a methanol group and a 3-methylphenyl group makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
61291-94-9 |
|---|---|
Fórmula molecular |
C12H13NOS |
Peso molecular |
219.30 g/mol |
Nombre IUPAC |
[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]methanol |
InChI |
InChI=1S/C12H13NOS/c1-8-4-3-5-10(6-8)12-13-9(2)11(7-14)15-12/h3-6,14H,7H2,1-2H3 |
Clave InChI |
HGFLTEKOTLSSMU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=NC(=C(S2)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dipropyl [2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14596189.png)


![Benzo[b]thiophene, 2,3-dihydro-2,5-dimethyl-6-nitro-, 1,1-dioxide](/img/structure/B14596200.png)
![4-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14596207.png)


![5-[5-(2-nitrophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14596248.png)

![3-Methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14596259.png)
![Benzamide, N-[2-methyl-1-[(phenylamino)carbonyl]-1-propenyl]-](/img/structure/B14596261.png)
phosphanium bromide](/img/structure/B14596271.png)
![Pyridine, 2-[[1-(4-fluorophenyl)ethyl]sulfinyl]-, 1-oxide](/img/structure/B14596281.png)

